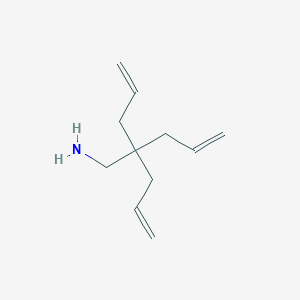

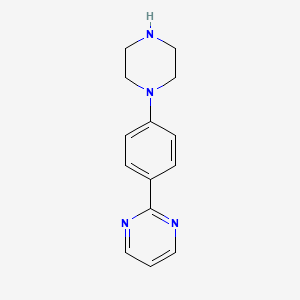

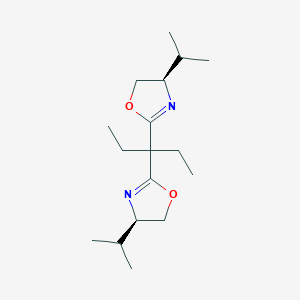

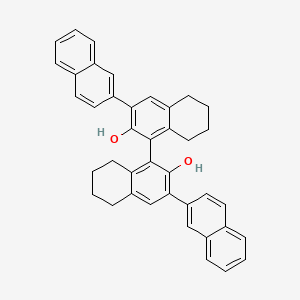

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

説明

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole), referred to as 4R-4'R-PBDO, is an organic compound containing an oxazole moiety. It is a colorless crystalline solid with a molecular weight of 442.61 g/mol, and is soluble in common organic solvents such as ethanol, methanol, and acetone. 4R-4'R-PBDO is a versatile compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and material science.

科学的研究の応用

Coordination Polymers

Coordination polymers, integrating 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, demonstrate versatile applications in materials science. These polymers exhibit diverse dimensional structures and functionalities, including one-dimensional double chains, two-dimensional networks, and three-dimensional frameworks. The compounds' UV-vis spectra and optical energy gap have been extensively studied, reflecting their potential in photonic and electronic applications (Yang et al., 2013).

Catalytic Asymmetric Hydrogenation

The homogeneous asymmetric hydrogenation of dehydroamino acids using rhodium-diene complexes of chiral ligands, including derivatives of dihydrooxazoles, highlights their significance in catalysis. These ligands offer versatility for use in both organic and aqueous solvents, underscoring their adaptability and efficiency in various catalytic processes (Tóth et al., 1990).

Palladium-Catalyzed Copolymerization

Dihydrooxazole derivatives play a crucial role in the stereochemistry control of the palladium-catalyzed alternating copolymerization of styrene with carbon monoxide. The chirality of the ligand and its ratio to palladium significantly affect the copolymer's tacticity, demonstrating the ligands' impact on polymer synthesis (Gsponer et al., 2002).

Antibacterial Activities

Bis(triazole) and thiadiazole derivatives, synthesized using dihydrooxazole frameworks, exhibit notable antibacterial properties. Their effectiveness against various bacterial strains, such as S.aureus and E.coli, signifies their potential in developing new antibacterial agents (Li & Fu, 2007).

Asymmetric Allylic Alkylation

Optically active pyrazole derivatives, prepared from dihydrooxazole compounds, are used as ligands in palladium-catalyzed asymmetric allylic alkylation. The high enantioselectivity achieved in these reactions underlines the importance of these ligands in synthesizing chiral compounds (Bovens et al., 1993).

Bioremediation

Dihydrooxazole derivatives are instrumental in the bioremediation of environmental pollutants like Bisphenol A. Their role in enhancing the biodegradability of hydrophobic pollutants through laccase-mediated oxidative degradation showcases their environmental applications (Chhaya & Gupte, 2013).

Asymmetric Hydroformylation

Chiral diphosphite ligands derived from dihydrooxazole show significant effects in the rhodium-catalyzed enantioselective hydroformylation of styrene. The ligands' chirality influences the selectivity of the catalytic process, proving their effectiveness in asymmetric synthesis (Buisman et al., 1997).

特性

IUPAC Name |

(4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJFQTUSLZLNOP-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C1=N[C@@H](CO1)C(C)C)C2=N[C@@H](CO2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

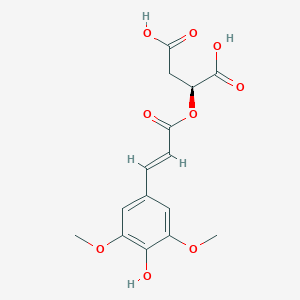

![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)